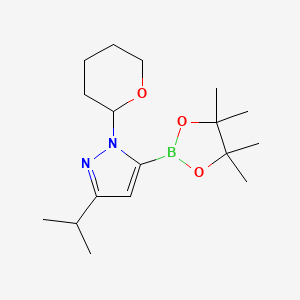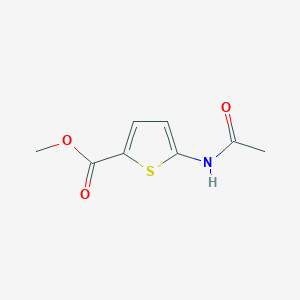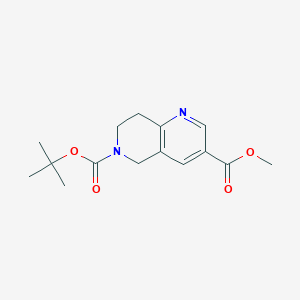
7-Octenoic acid, 3-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxooct-7-enoate is an organic compound with the molecular formula C9H14O3. It is an ester derived from 3-oxooct-7-enoic acid and methanol. This compound is characterized by the presence of a keto group (C=O) at the third carbon and a double bond between the seventh and eighth carbons in the octane chain. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-oxooct-7-enoate can be synthesized through several methods. One common approach involves the esterification of 3-oxooct-7-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of enolate ions. In this process, the enolate ion of 3-oxooct-7-enoic acid is generated using a strong base such as sodium hydride, followed by reaction with methyl iodide to form the ester .
Industrial Production Methods
Industrial production of methyl 3-oxooct-7-enoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-oxooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The double bond and keto group can be reduced to form saturated alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-oxooctanoic acid.
Reduction: 3-hydroxyoctanoic acid or 3-hydroxyoctanol.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl 3-oxooct-7-enoate has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-oxooct-7-enoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions enable the compound to act as a versatile intermediate in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 3-oxooct-7-enoate is unique due to its specific structural features, including the keto group and the double bond. These features confer distinct reactivity patterns, making it a valuable compound in synthetic chemistry. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous for various applications.
Propiedades
Número CAS |
71203-69-5 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
methyl 3-oxooct-7-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3H,1,4-7H2,2H3 |
Clave InChI |
PENCFRJTHGSNEH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)





![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)
